(4-Iodobenzyl)hydrazine hydrochloride

Description

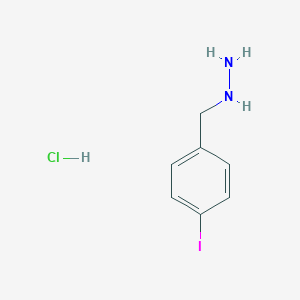

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-iodophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZHHMBSFLXXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization of 4 Iodobenzyl Hydrazine Hydrochloride

Advanced Spectroscopic Methods

Spectroscopy is fundamental to the molecular characterization of (4-Iodobenzyl)hydrazine hydrochloride, offering detailed insights into its atomic and electronic structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are predicted to appear as a characteristic AA'BB' system, resulting in two doublets. The benzylic protons (-CH₂-) would present as a singlet, while the protons of the hydrazine (B178648) moiety (-NHNH₃⁺) would likely appear as a broad, exchangeable signal. The chemical shifts are influenced by the electron-withdrawing iodine atom and the positively charged hydrazinium group.

Expected ¹H NMR Spectral Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-2, H-6) | 7.6 - 7.8 | Doublet | Protons ortho to the iodine atom. |

| Aromatic (H-3, H-5) | 7.1 - 7.3 | Doublet | Protons ortho to the benzyl (B1604629) group. |

| Benzylic (-CH₂-) | ~4.0 - 4.2 | Singlet | Methylene protons adjacent to the aromatic ring and hydrazine group. |

| Hydrazinium (-NHNH₃⁺) | Variable (broad) | Singlet (broad) | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Five distinct signals are expected: four for the aromatic carbons and one for the benzylic carbon. The carbon atom bonded to the iodine (C-4) would be shifted significantly upfield due to the heavy atom effect, while the other aromatic carbons and the benzylic carbon would appear in their characteristic regions.

Expected ¹³C NMR Spectral Data

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Benzylic (-CH₂-) | 50 - 55 | Methylene carbon. |

| Aromatic (C-4) | 90 - 95 | Carbon directly attached to iodine. |

| Aromatic (C-2, C-6) | ~138 | Carbons ortho to the iodine atom. |

| Aromatic (C-3, C-5) | ~131 | Carbons meta to the iodine atom. |

| Aromatic (C-1) | 135 - 140 | Quaternary carbon attached to the benzyl group. |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be characterized by absorptions corresponding to N-H bonds in the hydrazinium ion, aromatic and aliphatic C-H bonds, and aromatic C=C bonds.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | | :--- | :--- | :--- | | N-H Stretch (NH₃⁺) | 2800 - 3200 (broad) | Strong, Broad | Characteristic of ammonium/hydrazinium salts. | | C-H Stretch (Aromatic) | 3000 - 3100 | Medium | | | C-H Stretch (Aliphatic, -CH₂-) | 2850 - 2960 | Medium | | | N-H Bend (NH₃⁺) | 1500 - 1600 | Strong | | | C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong | | | C-I Stretch | 500 - 600 | Medium-Weak | |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 4-iodobenzyl system. The benzene ring undergoes π → π* transitions, and the presence of the iodine substituent is expected to cause a bathochromic (red) shift compared to unsubstituted benzene. Hydrazine itself is a weak auxochrome and is not expected to significantly alter the primary absorption profile of the aromatic ring.

Expected UV-Visible Absorption Data

| Parameter | Expected Value | Associated Transition |

|---|---|---|

| λₘₐₓ | ~230 - 265 nm | π → π* (Benzene Ring) |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the analysis would typically be performed on the free base, (4-Iodobenzyl)hydrazine (Molecular Weight: 248.04 g/mol ). The mass spectrum would show a molecular ion peak [M]⁺ and several characteristic fragment ions.

Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 248 | Molecular Ion [M]⁺ | [C₇H₉IN₂]⁺ |

| 217 | [M - NHNH₂]⁺ | [C₇H₆I]⁺ |

| 121 | [M - I]⁺ | [C₇H₉N₂]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating the compound of interest from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. For a polar and ionizable compound like this compound, a reversed-phase HPLC method is most suitable. This method utilizes a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method would involve a C18 (octadecylsilyl) column, which provides a hydrophobic stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. The buffer helps to ensure consistent ionization of the analyte and produce sharp, symmetrical peaks. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. Detection is typically achieved using a UV detector set to a wavelength where the iodinated aromatic ring strongly absorbs, such as 254 nm. This method allows for the sensitive detection and quantification of this compound and the resolution of any structurally related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of highly polar and reactive compounds like hydrazine and its salts, including this compound, presents significant challenges. These challenges are primarily due to their strong interactions with the stationary phase of the GC column, leading to poor peak shape and tailing. researchgate.net To circumvent these issues, derivatization is a commonly employed strategy prior to GC-MS analysis. cdc.govnih.gov

A prevalent method involves the reaction of the hydrazine moiety with a derivatizing agent to form a more volatile and less polar derivative. Acetone is a frequently used reagent that reacts with hydrazine to form acetone azine, a stable derivative suitable for GC-MS analysis. nih.govresearchgate.netnih.gov For (4-Iodobenzyl)hydrazine, this reaction would yield the corresponding (4-Iodobenzyl)hydrazone of acetone. Another effective derivatizing agent is ortho-phthalaldehyde (OPA), which reacts with hydrazine to form a stable organic derivative that can be extracted and analyzed by GC-MS. nih.govresearchgate.net

The sensitivity of GC-MS methods for hydrazine derivatives can be exceptionally high, with limits of quantitation (LOQ) reaching parts-per-million (ppm) levels. researchgate.netnih.gov For instance, a headspace GC-MS method for trace hydrazine in drug substances demonstrated an LOQ as low as 0.1 ppm. researchgate.netnih.gov

Table 1: GC-MS Derivatization and Detection Parameters for Hydrazine Analysis

| Derivatizing Agent | Derivative Formed | Typical Limit of Quantitation (LOQ) | Key Advantages |

|---|---|---|---|

| Acetone | Azine derivative | 0.1 ppm | Rapid reaction, readily available reagent. nih.govresearchgate.netnih.gov |

| ortho-Phthalaldehyde (OPA) | Phthalazine derivative | 0.007 µg L⁻¹ | High sensitivity and good linearity. nih.govresearchgate.net |

Advanced Structural Elucidation Techniques

Beyond chromatographic and basic spectroscopic methods, advanced techniques are essential for the unambiguous determination of the three-dimensional structure of molecules.

X-ray crystallography is the gold standard for determining the precise arrangement of atoms within a crystal. The study of hydrazine salts and their derivatives by this method has provided valuable insights into their solid-state structures. cambridge.orgcambridge.org These studies reveal that hydrazine salts typically crystallize in well-defined systems, with the hydrazinium cation (N₂H₅⁺) forming intricate networks of hydrogen bonds with the counter-anions. scielo.org.za

For benzylhydrazine derivatives, the crystal structure is influenced by both the hydrazinium group and the benzyl substituent. The molecular conformation and packing are often dictated by strong intramolecular and intermolecular hydrogen bonds. nih.gov For example, in the crystal structures of some benzylidene hydrazine derivatives, strong N-H···O and weak C-H···O hydrogen bonds are observed, leading to distinct packing arrangements. nih.gov

Table 2: Common Crystallographic Features of Hydrazine Salts

| Compound Type | Common Crystal System | Key Intermolecular Interactions | Reference Examples |

|---|---|---|---|

| Simple Hydrazine Salts | Monoclinic, Tetragonal | N-H···Anion hydrogen bonds | Hydrazine tetrafluoroborate, Hydrazine perchlorate cambridge.orgcambridge.org |

| Benzylidene Hydrazine Derivatives | Monoclinic | N-H···O, C-H···O hydrogen bonds | Benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate nih.gov |

Quantitative Determination Methods for Hydrazine Derivatives

Accurate quantification of hydrazine derivatives is crucial in various applications. Several analytical techniques have been developed for this purpose, each with its own advantages in terms of sensitivity, selectivity, and ease of use.

Spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light. Since hydrazine itself does not have a strong chromophore for direct UV-Vis analysis, spectrophotometric methods for its determination typically rely on a derivatization reaction to produce a colored product. researchgate.net A classic reagent for this purpose is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazine in an acidic medium to form a yellow-colored product with a maximum absorption around 458 nm. researchgate.netnih.gov This method is known for its simplicity and sensitivity, with Beer's law being obeyed in the microgram concentration range. nih.gov

For this compound, the presence of the iodinated aromatic ring introduces its own characteristic ultraviolet absorption bands. acs.org However, for quantitative purposes, derivatization of the hydrazine group would likely provide a more sensitive and selective method, minimizing interference from other aromatic compounds. The molar absorptivity of the resulting colored complex can be quite high, allowing for the detection of low concentrations. For instance, a method for hydrazine determination reported a molar absorptivity of 8.1 x 10⁴ L mol⁻¹cm⁻¹. researchgate.netnih.gov

Fluorescence-based detection methods offer exceptional sensitivity and are particularly useful for trace analysis. In recent years, a variety of fluorescent probes have been developed for the selective detection of hydrazine. nih.govmdpi.comciac.jl.cn These probes are typically designed to undergo a specific chemical reaction with hydrazine, leading to a significant change in their fluorescence properties. This can manifest as a "turn-on" response, where a non-fluorescent probe becomes highly fluorescent upon reaction with hydrazine, or as a ratiometric change in the fluorescence emission spectrum. nih.gov

The sensing mechanisms are often based on reactions such as hydrazone formation or retro-aza-Henry type reactions. nih.gov For example, a probe might contain a dicyanovinyl moiety that quenches fluorescence; upon reaction with hydrazine, this group is cleaved, resulting in a dramatic enhancement of fluorescence. nih.gov Such probes can exhibit high selectivity for hydrazine over other amines and can achieve very low detection limits, often in the nanomolar range. mdpi.com While probes specifically designed for (4-Iodobenzyl)hydrazine have not been reported, the general principles of hydrazine-selective fluorescent probes would be applicable.

Table 3: Characteristics of Detection Methods for Hydrazine Derivatives

| Method | Principle | Typical Detection Limit | Advantages |

|---|---|---|---|

| Spectrophotometry | Colorimetric reaction with a derivatizing agent (e.g., p-DAB). researchgate.netnih.gov | ~0-7 µg in 25 mL nih.gov | Simple, cost-effective, and robust. scholarsresearchlibrary.com |

| Fluorescence | Reaction with a probe leading to a change in fluorescence. nih.govmdpi.com | 50 nM mdpi.com | High sensitivity and selectivity. ciac.jl.cn |

| Kinetic Methods | Measurement of reaction rates. nih.gov | 0.020 - 0.70 mg L⁻¹ nih.gov | Can allow for simultaneous determination of different hydrazines. nih.gov |

Kinetic methods of analysis are based on the measurement of the rate of a chemical reaction. These methods can be highly selective as they rely on the differences in reaction rates between the analyte and potential interfering species. For the determination of hydrazines, kinetic-spectrophotometric methods have been developed. semanticscholar.org These methods often involve monitoring the change in absorbance over time as the hydrazine reacts with a specific reagent.

One such method involves the reaction of hydrazine with N,N-dimethylaminobenzaldehyde (DAB) in the presence of a micellar medium, where the rate of color development is proportional to the hydrazine concentration. nih.gov By carefully controlling the reaction conditions, such as pH and temperature, it is possible to achieve a linear relationship between the reaction rate and the analyte concentration. Kinetic methods offer the advantage of potentially allowing for the simultaneous determination of different hydrazine derivatives in a mixture, provided their reaction rates are sufficiently different. nih.gov

Applications of 4 Iodobenzyl Hydrazine Hydrochloride in Advanced Chemical Research

Role as a Synthetic Synthon and Building Block

As a synthetic synthon, (4-Iodobenzyl)hydrazine hydrochloride provides a platform for constructing intricate molecular architectures. The hydrazine (B178648) group is a potent nucleophile and a precursor for nitrogen-containing systems, while the iodo-substituted benzyl (B1604629) group offers a site for further molecular elaboration through cross-coupling reactions.

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles, Indazoles)

The hydrazine functional group is fundamental to the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. This compound serves as a key reagent in these cyclization reactions.

Pyrazoles: Pyrazoles are typically synthesized by the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. youtube.com The reaction of this compound with a suitable 1,3-dielectrophile would lead to the formation of a 1-(4-iodobenzyl)-substituted pyrazole. The iodine atom on the resulting pyrazole derivative remains available for subsequent functionalization, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex, multi-substituted pyrazole systems. nih.gov

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes involving hydrazine derivatives. One common method is the reaction of hydrazines or their hydrochloride salts with amidines or by the cyclization of acyl-hydrazides. organic-chemistry.orgorganic-chemistry.org Using this compound allows for the introduction of the 4-iodobenzyl group onto the triazole ring, creating an intermediate that is primed for further diversification. frontiersin.orgscispace.com

Indazoles: Indazoles can be synthesized through methods such as the intramolecular cyclization of o-halobenzaldehyde hydrazones or via palladium-catalyzed reactions. organic-chemistry.orggoogle.comnih.gov The use of this compound provides the N-benzylhydrazine component necessary for these synthetic strategies, ultimately yielding N-(4-iodobenzyl)indazoles.

Table 1: Synthetic Routes to Heterocycles Using Hydrazine Precursors

| Heterocycle | General Reactants | Role of this compound |

|---|---|---|

| Pyrazole | Hydrazine + 1,3-Dicarbonyl Compound | Provides the N-substituted hydrazine component |

| 1,2,4-Triazole | Hydrazine + Amidine or Acyl Hydrazide | Acts as the nitrogen backbone for the ring system |

| Indazole | Hydrazine + o-Halobenzaldehyde | Forms the hydrazone intermediate for cyclization |

Intermediate in Complex Molecule Synthesis

The dual functionality of this compound makes it a valuable intermediate in multi-step syntheses. The hydrazine group can be used to construct an initial molecular scaffold, which is then elaborated upon by leveraging the reactivity of the aryl iodide. This two-stage approach is a powerful strategy in the synthesis of complex molecules, particularly in drug discovery and natural product synthesis. The aryl iodide serves as a versatile "handle" for introducing various substituents through well-established methodologies like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enables the creation of diverse molecular libraries from a single, common intermediate.

Application in Peptide Chemistry (e.g., Hydrazone Ligation, Peptide Hydrazides)

In the field of peptide chemistry, hydrazine derivatives are indispensable tools for the synthesis and modification of peptides and proteins.

Hydrazone Ligation: Hydrazone ligation is a bioorthogonal reaction used to connect molecules in a biological environment. nih.gov It involves the reaction of a hydrazine or hydrazide with an aldehyde or ketone to form a stable hydrazone linkage. nih.govnih.gov this compound can be used to introduce a reactive hydrazine group onto a molecule, which can then be ligated to a peptide or protein containing a carbonyl group. The iodobenzyl moiety provides a site for further labeling or modification.

Peptide Hydrazides: Peptide hydrazides are crucial intermediates in modern protein synthesis, particularly as precursors to peptide thioesters for native chemical ligation (NCL). nih.govnih.gov While peptide hydrazides are often formed by treating a resin-bound peptide with hydrazine hydrate, the use of a pre-formed hydrazine building block is also a viable strategy in solution-phase synthesis or for specific modifications. nih.goviris-biotech.de Peptide hydrazides can be converted into peptide azides for fragment condensation or oxidized to form acyl diazanes for other transformations. nih.gov

Contributions to Materials Science

The structural features of this compound also lend themselves to applications in materials science, where the precise arrangement of functional groups can dictate the electronic and surface properties of a material.

Organic Electronics and Photovoltaic Materials

Hydrazine and its derivatives have been utilized in the solution-based processing of thin-film photovoltaic materials. researchgate.netscilit.com They can act as reducing agents or as components in the precursor ink for depositing semiconductor layers like Cu₂ZnSn(S,Se)₄ (CZTSSe). researchgate.netscilit.com More recently, hydrazine derivatives have been explored as additives in tin-lead perovskite solar cells to act as reductants and passivators, improving efficiency and stability. rsc.org The this compound molecule combines the properties of a hydrazine with the potential for creating extended conjugated systems via the aryl iodide. This makes it a candidate for synthesizing novel organic semiconductors or ligands for metal-organic frameworks (MOFs) with tailored electronic properties after subsequent cross-coupling reactions.

Development of Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and π-electrons from aromatic rings are often effective corrosion inhibitors for metals in acidic environments. nih.govmdpi.com Hydrazine derivatives, in particular, have shown significant promise in this area. sciencetechindonesia.comnih.gov The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that slows down both anodic and cathodic corrosion reactions. nih.govmdpi.com The nitrogen atoms of the hydrazine moiety can coordinate with the metal surface, while the aromatic ring provides a larger surface coverage area. The presence of the iodine atom in this compound could further enhance its adsorption properties through its polarizability and ability to interact with the metal surface, making it a potentially effective corrosion inhibitor.

Table 2: Research Findings on Hydrazine Derivatives as Corrosion Inhibitors

| Hydrazine Derivative Type | Metal/Medium | Inhibition Efficiency | Adsorption Mechanism |

|---|---|---|---|

| Hydrazone Schiff Bases | C-steel / 1.0 M HCl | Up to 91.3% | Mixed-type, Langmuir isotherm sciencetechindonesia.com |

| Fatty Hydrazides | Mild Steel / Acidic | Up to 93% | Physicochemical, Langmuir isotherm mdpi.com |

| Hydrazino-s-triazines | Steel / Acidic Chloride | Up to 95% | Mixed-type, Electrostatic interactions nih.gov |

Precursors for Nanomaterials and Metallic Nanoparticles

The synthesis of nanomaterials and metallic nanoparticles with controlled size, shape, and functionality is a cornerstone of contemporary materials science. Hydrazine and its derivatives are well-established as potent reducing agents in the synthesis of metallic nanoparticles from their salt precursors. The general mechanism involves the reduction of metal cations (Mⁿ⁺) to their elemental state (M⁰), leading to nucleation and subsequent growth of nanoparticles. The decomposition of hydrazine derivatives often produces nitrogen gas and water, which are benign byproducts.

While direct research specifically employing this compound in nanoparticle synthesis is not extensively documented, its structural motifs suggest a potential role. The hydrazine group can act as the reducing agent, while the iodobenzyl group could serve as a capping or stabilizing agent, influencing the growth and surface chemistry of the nanoparticles. The presence of the iodine atom offers a site for further functionalization of the nanoparticle surface through cross-coupling reactions, enabling the attachment of other organic molecules.

Table 1: Potential Roles of this compound Moieties in Nanoparticle Synthesis

| Moiety | Potential Function |

| Hydrazine (-NHNH₂) | Reducing agent for metal ions |

| Benzyl Group | Steric stabilizer, preventing agglomeration |

| Iodo Group (-I) | Functional handle for post-synthesis modification |

Polymer Chemistry Applications

In the realm of polymer chemistry, hydrazine derivatives are valuable as monomers or chain extenders in the synthesis of various polymers, including polyhydrazides and polyurethanes. The bifunctional nature of hydrazine allows it to react with dicarboxylic acids or diisocyanates to form long polymer chains.

The structure of this compound suggests its potential as a monomer in polymerization reactions. The hydrazine moiety can participate in condensation polymerization, while the iodo-functionalized aromatic ring can either be incorporated into the polymer backbone or serve as a pendant group. The presence of the iodine atom along the polymer chain would allow for subsequent modifications, such as grafting other polymer chains or attaching functional molecules through reactions like Suzuki or Sonogashira coupling. This would enable the synthesis of functional polymers with tailored properties for specific applications, such as in membranes, coatings, or advanced composites.

Applications in Chemical Biology and Chemical Probe Development

The interface of chemistry and biology has been significantly advanced by the development of chemical tools that can probe and manipulate biological systems. This compound possesses functionalities that are highly relevant to this field.

Bioorthogonal Chemistry Applications (e.g., Acylhydrazone Conjugation)

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. One of the earliest and most utilized bioorthogonal reactions is the formation of hydrazones from the condensation of hydrazines with aldehydes or ketones. This reaction is known for its high specificity and favorable kinetics under physiological conditions.

This compound can be employed as a bioorthogonal reagent. The hydrazine group can react with a carbonyl group introduced into a biomolecule (such as a protein or a sugar) to form a stable acylhydrazone linkage. The iodinated phenyl ring provides a unique tag that can be used for detection or for further chemical modification. For instance, the iodine atom can be targeted by radiolabeling techniques or used in cross-coupling reactions to attach fluorescent probes or other reporter molecules.

Development of Chemical Probes and Sensors for Analytical Research

Chemical probes and sensors are essential tools for detecting and quantifying specific analytes in complex mixtures. The development of new sensing platforms often relies on the design of molecules that can selectively interact with the target analyte and produce a measurable signal.

The structure of this compound makes it a candidate for the development of novel chemical probes. The hydrazine moiety can act as a recognition element for specific analytes, particularly those containing carbonyl groups. Upon binding, a change in the electronic properties of the molecule could lead to a detectable signal, such as a change in fluorescence or color. The iodophenyl group can be further modified to tune the photophysical properties of the probe or to anchor it to a solid support for the development of heterogeneous sensors.

Catalytic Applications and Ligand Design

The field of catalysis is central to chemical synthesis, and the design of new ligands for transition metal complexes is a key driver of innovation in this area.

Ligands for Transition Metal Complexes in Catalysis

Hydrazines and their derivatives, particularly hydrazones, are known to be effective ligands for a variety of transition metals. They can coordinate to metal centers through their nitrogen atoms, forming stable complexes that can exhibit catalytic activity. The electronic and steric properties of the ligand play a crucial role in determining the reactivity and selectivity of the catalyst.

(4-Iodobenzyl)hydrazine can be used to synthesize hydrazone ligands by condensation with appropriate aldehydes or ketones. These ligands can then be complexed with transition metals such as palladium, copper, or nickel. The resulting metal complexes could find applications in various catalytic transformations, including cross-coupling reactions, oxidations, and reductions. The presence of the iodine atom on the ligand backbone offers a handle for immobilizing the catalyst on a solid support, which can facilitate catalyst recovery and reuse. Furthermore, the electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring, allowing for the optimization of the catalyst's performance.

Mechanistic Studies of Hydrazine Decomposition on Catalysts

The catalytic decomposition of hydrazine (N₂H₄) and its derivatives is a critical area of research, particularly for applications in propulsion and hydrogen storage. While direct studies on the decomposition of this compound are not extensively detailed in publicly available literature, the mechanistic principles derived from studies on hydrazine and other substituted hydrazines on metallic catalysts provide a strong framework for understanding its potential behavior.

Catalysts based on iridium (Ir) are recognized as highly efficient for hydrazine decomposition. nih.govrsc.orgresearchgate.net Research combining experimental and computational methods has identified metallic iridium, rather than its oxides, as the active phase for this reaction. nih.govrsc.org The decomposition process on an iridium surface, such as Ir(111), is complex and can proceed through several pathways.

Key mechanistic findings from studies on hydrazine decomposition that can be extrapolated to substituted hydrazines include:

N-N Bond Scission: A primary step in the decomposition on an Ir(111) surface is the scission of the nitrogen-nitrogen bond in the hydrazine molecule. nih.govrsc.org Analysis of the electronic structure shows that upon adsorption onto the catalyst surface, the π-bond between the nitrogen atoms weakens, facilitating this cleavage. nih.govrsc.org

Dehydrogenation Pathways: Following the initial N-N bond cleavage, dehydrogenation steps occur. These can be assisted by co-adsorbed species, such as amino groups (NH₂) that are formed during the reaction. nih.govrsc.org

Reaction Mechanisms: Three primary catalytic mechanisms have been proposed for hydrazine decomposition over iridium surfaces:

An intramolecular reaction between hydrazine molecules. nih.govrsc.org

An intramolecular reaction involving co-adsorbed amino groups. nih.govrsc.org

Dehydrogenation of hydrazine that is assisted by the presence of co-adsorbed amino groups. nih.govrsc.org

Table 1: Proposed Catalytic Decomposition Pathways for Hydrazine on Ir(111) Surface

| Mechanism Number | Description | Key Step | Final Products |

|---|---|---|---|

| i | Intramolecular reaction between hydrazine molecules | N-N Scission | NH₃, N₂ |

| ii | Intramolecular reaction between co-adsorbed amino groups | N-H Bond Scission | N₂, H₂ |

Supramolecular Chemistry of Hydrazine Salts

The solid-state structure and properties of molecular solids are governed by non-covalent interactions, which form the basis of supramolecular chemistry. Hydrazine salts, including this compound, are excellent models for studying these interactions due to the presence of multiple functional groups capable of acting as hydrogen bond donors and acceptors, as well as other interaction sites.

The crystal packing of such salts is dictated by a hierarchy of intermolecular forces. In the case of this compound, the primary interactions expected to define its supramolecular assembly are:

Hydrogen Bonding: The most significant interactions in hydrazine salts are strong hydrogen bonds. The hydrazinium cation (R-NH-NH₃⁺) possesses multiple N-H groups that act as potent hydrogen bond donors. These form strong charge-assisted hydrogen bonds with the chloride anion (Cl⁻), creating robust networks that often define the primary structural motifs. nih.govnih.gov These N-H···Cl⁻ interactions are a dominant feature in the crystal structures of similar amine hydrochlorides.

Halogen Bonding: The iodine atom on the phenyl ring is a key feature of this molecule. Iodine, being a heavy halogen, can act as a halogen bond donor. This occurs when a region of positive electrostatic potential (the σ-hole) on the iodine atom interacts with a nucleophilic region on an adjacent molecule, such as a chloride ion or the nitrogen or oxygen atoms of other functional groups. acs.orgnih.gov These C-I···X (where X is a halogen bond acceptor) interactions can play a crucial role in directing the crystal packing, often competing with or complementing hydrogen bonds. mdpi.com

The interplay of these non-covalent interactions—strong N-H···Cl⁻ hydrogen bonds, directional C-I···X halogen bonds, and dispersive π-π stacking—results in a complex and well-defined three-dimensional supramolecular architecture. The study of the crystal structure of this compound would provide valuable data on the competition and synergy between these fundamental forces in molecular recognition and crystal engineering.

Table 2: Potential Non-Covalent Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | Hydrazinium N-H | Chloride Anion (Cl⁻) | Strong, charge-assisted interaction forming primary structural motifs. |

| Halogen Bond | Phenyl C-I | Chloride Anion (Cl⁻) or other nucleophiles | Directional interaction involving the σ-hole of the iodine atom. |

Q & A

Basic Research Questions

Q. What are established synthetic routes for preparing (4-Iodobenzyl)hydrazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing 4-iodobenzyl chloride with hydrazine hydrate in ethanol for 6–8 hours, followed by acidification with HCl to precipitate the hydrochloride salt. Yield optimization can be achieved by controlling stoichiometry (1:1 molar ratio of hydrazine to substrate) and monitoring reaction progress via TLC. Post-synthesis purification via recrystallization (ethanol/water mixtures) improves purity .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR in DMSO-d typically shows peaks for aromatic protons (δ 7.5–7.8 ppm, doublets) and hydrazine NH signals (δ 9–10 ppm). C NMR confirms the iodine-substituted benzyl carbon (δ ~95 ppm for C-I) .

- IR Spectroscopy : Key stretches include N-H (3200–3300 cm), C-I (500–600 cm), and C-N (1100–1250 cm) .

- Elemental Analysis : Verify Cl content via titration or ion chromatography .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with diluted calcium hypochlorite (10% w/v) to degrade hydrazine derivatives .

- Disposal : Collect waste in labeled containers for incineration or chemical detoxification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can predict bond lengths, charge distribution, and hydrogen-bonding patterns. Compare computed IR/NMR spectra with experimental data to validate structural assignments. Lattice energy calculations further explain crystallographic packing observed in related hydrazine salts .

Q. What strategies mitigate discrepancies in reported melting points for hydrazine hydrochloride derivatives?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Standardize purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize polymorphs using X-ray diffraction. For example, lattice energy calculations (via PIXEL method) differentiate stable vs. metastable crystalline forms .

Q. How do substituents (e.g., iodine vs. methyl) influence the reactivity of benzyl-hydrazine hydrochlorides in condensation reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -I) enhance electrophilicity at the benzyl carbon, accelerating nucleophilic attack in reactions like Fischer indole synthesis. Compare kinetics using UV-Vis monitoring: iodine derivatives exhibit 2–3x faster condensation rates than methyl-substituted analogs under identical conditions (reflux in EtOH, 80°C) .

Q. What advanced chromatographic methods improve separation of this compound from byproducts?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Retention time ~6.2 min (UV detection at 254 nm) .

- Ion-Pair Chromatography : Add sodium hexanesulfonate (5 mM) to mobile phase for enhanced resolution of ionic byproducts .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of hydrazine hydrochlorides under ambient storage?

- Methodological Answer : Stability varies with humidity and light exposure. Conduct accelerated degradation studies (40°C/75% RH for 6 weeks) and monitor via HPLC. For iodine derivatives, degradation products (e.g., 4-iodobenzyl alcohol) indicate hydrolysis pathways. Use argon-purged desiccators for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.